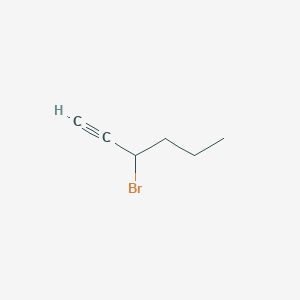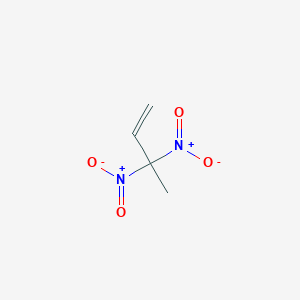
3,3-Dinitrobut-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dinitrobut-1-ene is an organic compound characterized by the presence of two nitro groups attached to the third carbon of a butene chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dinitrobut-1-ene typically involves the nitration of but-1-ene. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of catalysts and advanced separation techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3,3-Dinitrobut-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro alcohols or nitro ketones.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of diamines.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Nitro alcohols and nitro ketones.
Reduction: Diamines.
Substitution: Various substituted nitro compounds depending on the nucleophile used.
Scientific Research Applications
3,3-Dinitrobut-1-ene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition and as a model compound for studying nitro group interactions in biological systems.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs with nitro functional groups.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,3-Dinitrobut-1-ene involves its interaction with molecular targets through its nitro groups. These interactions can lead to the formation of reactive intermediates that participate in various biochemical pathways. The compound’s effects are mediated by its ability to undergo redox reactions and form covalent bonds with nucleophilic sites in target molecules.
Comparison with Similar Compounds
3,3-Dimethylbut-1-ene: Similar in structure but lacks nitro groups, resulting in different chemical properties and reactivity.
1,3-Dinitrobenzene: Contains nitro groups but has an aromatic ring, leading to different reactivity and applications.
2,3-Dinitrobutane: Similar nitro group placement but differs in the position of the double bond, affecting its chemical behavior.
Uniqueness: 3,3-Dinitrobut-1-ene is unique due to the specific placement of nitro groups on a butene chain, which imparts distinct reactivity and potential applications compared to other nitro compounds. Its ability to undergo a variety of chemical reactions and its utility in diverse research fields highlight its significance.
Properties
CAS No. |
38707-98-1 |
|---|---|
Molecular Formula |
C4H6N2O4 |
Molecular Weight |
146.10 g/mol |
IUPAC Name |
3,3-dinitrobut-1-ene |
InChI |
InChI=1S/C4H6N2O4/c1-3-4(2,5(7)8)6(9)10/h3H,1H2,2H3 |
InChI Key |
TZGAAOKJYMZUNV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C)([N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


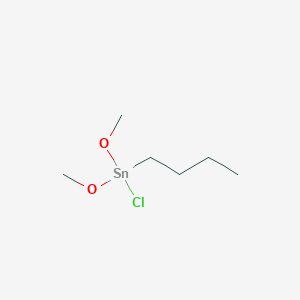

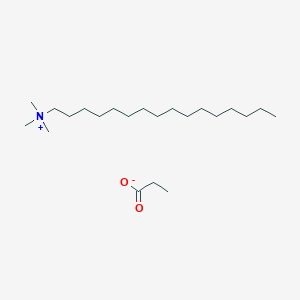
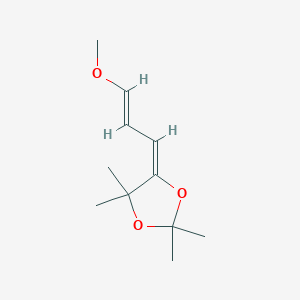
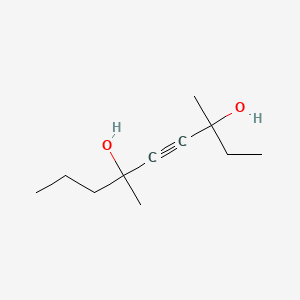

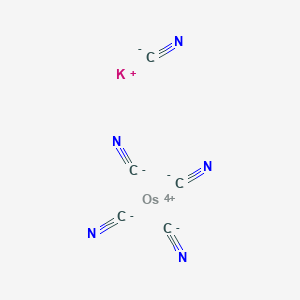
![2,2'-[Naphthalene-1,2-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14661944.png)

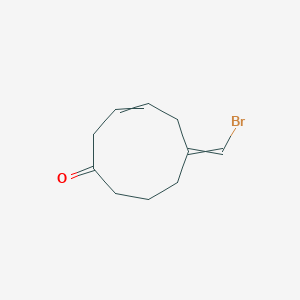
![2-[4-(Diethylamino)phenyl]-1-(2-methylpropyl)quinolin-1-ium iodide](/img/structure/B14661963.png)


